molecular formula C8H16O2 B3428008 trans-2-Butenal diethyl acetal CAS No. 63511-92-2

trans-2-Butenal diethyl acetal

Cat. No.: B3428008
CAS No.: 63511-92-2
M. Wt: 144.21 g/mol
InChI Key: ZUMISMXLQDKQDS-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Butenal diethyl acetal: is an organic compound with the molecular formula C8H16O2 . It is an acetal, which means it is derived from an aldehyde and contains two single-bonded oxygen atoms attached to the same carbon atom. Acetals are stable under basic conditions and can be hydrolyzed back to the carbonyl compound. This compound is often used as a carbonyl protecting group and is present as a functional group in glycosidic bonds .

Mechanism of Action

Target of Action

Trans-2-Butenal diethyl acetal is an acetal . Acetals are usually derived from aldehydes and serve as carbonyl protecting groups . They are also present as functional groups in glycosidic bonds . .

Mode of Action

Acetals, including this compound, are stable under basic conditions and can be hydrolyzed back to the carbonyl compound . This suggests that the compound may interact with its targets by undergoing hydrolysis, releasing the carbonyl compound, which then interacts with the target.

Biochemical Pathways

Given that acetals are present as functional groups in glycosidic bonds , it is plausible that the compound may play a role in carbohydrate metabolism or other pathways involving glycosidic bonds.

Result of Action

It has been used in the preparation of 2 s,3 s -epoxybutan-1-ol, an intermediate in the synthesis of erythromycin antibiotic . This suggests that the compound may have applications in the synthesis of certain pharmaceuticals.

Action Environment

As an acetal, it is known to be stable under basic conditions . This suggests that the compound’s action may be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Butenal diethyl acetal can be synthesized from trans-2-butenal and ethanol in the presence of methanesulfonic acid or methylsulfonate as catalysts. The reaction involves the formation of an acetal from the aldehyde (trans-2-butenal) and the alcohol (ethanol) under acidic conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This typically includes the use of continuous reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: trans-2-Butenal diethyl acetal undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) are commonly used.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed:

    Hydrolysis: trans-2-Butenal and ethanol.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

trans-2-Butenal diethyl acetal has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and stability under basic conditions. Its ability to be hydrolyzed back to trans-2-butenal makes it particularly useful in synthetic organic chemistry .

Properties

IUPAC Name

(E)-1,1-diethoxybut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,7-8H,5-6H2,1-3H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMISMXLQDKQDS-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C=CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(/C=C/C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10602-34-3, 63511-92-2
Record name NSC506646
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC219876
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-diethoxybut-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-2-Butenal diethyl acetal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-Butenal diethyl acetal
Reactant of Route 2
trans-2-Butenal diethyl acetal
Reactant of Route 3
trans-2-Butenal diethyl acetal
Reactant of Route 4
trans-2-Butenal diethyl acetal
Reactant of Route 5
trans-2-Butenal diethyl acetal
Reactant of Route 6
Reactant of Route 6
trans-2-Butenal diethyl acetal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.